molecular formula C14H11ClN2O5 B14012777 Benzamide, N-(5-chloro-2-methoxyphenyl)-2-hydroxy-3-nitro- CAS No. 33581-05-4

Benzamide, N-(5-chloro-2-methoxyphenyl)-2-hydroxy-3-nitro-

Cat. No.: B14012777
CAS No.: 33581-05-4
M. Wt: 322.70 g/mol
InChI Key: SXKNMJHRHWIFCI-UHFFFAOYSA-N
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Description

Benzamide, N-(5-chloro-2-methoxyphenyl)-2-hydroxy-3-nitro- is a chemical compound with the molecular formula C14H12ClNO4. This compound is known for its unique structural features, which include a benzamide core substituted with a 5-chloro-2-methoxyphenyl group and a 2-hydroxy-3-nitro group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(5-chloro-2-methoxyphenyl)-2-hydroxy-3-nitro- typically involves the reaction of 5-chloro-2-methoxyaniline with 2-hydroxy-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(5-chloro-2-methoxyphenyl)-2-hydroxy-3-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, thiols, and other nucleophiles.

Major Products Formed

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

Benzamide, N-(5-chloro-2-methoxyphenyl)-2-hydroxy-3-nitro- is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzamide, N-(5-chloro-2-methoxyphenyl)-2-hydroxy-3-nitro- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, N-(5-chloro-2-methoxyphenyl)-: Similar structure but lacks the 2-hydroxy-3-nitro group.

    Benzamide, N-(5-chloro-2-hydroxyphenyl)-: Similar structure but lacks the 2-methoxy group.

    Benzamide, N-(5-chloro-2-nitrophenyl)-: Similar structure but lacks the 2-hydroxy group.

Uniqueness

Benzamide, N-(5-chloro-2-methoxyphenyl)-2-hydroxy-3-nitro- is unique due to the presence of both the 2-hydroxy and 3-nitro groups, which confer distinct chemical and biological properties. These functional groups can participate in various chemical reactions and interactions, making the compound versatile for different research applications.

Properties

CAS No.

33581-05-4

Molecular Formula

C14H11ClN2O5

Molecular Weight

322.70 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-hydroxy-3-nitrobenzamide

InChI

InChI=1S/C14H11ClN2O5/c1-22-12-6-5-8(15)7-10(12)16-14(19)9-3-2-4-11(13(9)18)17(20)21/h2-7,18H,1H3,(H,16,19)

InChI Key

SXKNMJHRHWIFCI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

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